molecular formula C14H19NOS B2627921 N-cyclohexyl-2-(phenylsulfanyl)acetamide CAS No. 71433-02-8

N-cyclohexyl-2-(phenylsulfanyl)acetamide

Cat. No.: B2627921
CAS No.: 71433-02-8
M. Wt: 249.37
InChI Key: IOZQXKIDAGBIQL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

N-cyclohexyl-2-(phenylsulfanyl)acetamide can be synthesized through a multi-step chemical process. One common method involves the reaction of cyclohexylamine with 2-bromoacetophenone to form N-cyclohexyl-2-bromoacetamide. This intermediate is then reacted with thiophenol under basic conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process includes steps such as crystallization and purification to ensure the final product meets the required purity standards .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-(phenylsulfanyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-cyclohexyl-2-(phenylsulfanyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-(phenylsulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The acetamide moiety may also play a role in binding to specific receptors or enzymes, modulating their function .

Comparison with Similar Compounds

Similar Compounds

  • N-cyclohexyl-2-(phenylthio)acetamide
  • N-cyclohexyl-2-(phenylsulfinyl)acetamide
  • N-cyclohexyl-2-(phenylsulfonyl)acetamide

Uniqueness

N-cyclohexyl-2-(phenylsulfanyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it valuable for specific applications in research and industry .

Biological Activity

N-cyclohexyl-2-(phenylsulfanyl)acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its cyclohexyl and phenylsulfanyl groups attached to an acetamide moiety. This unique structure contributes to its diverse biological activities.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections caused by resistant bacteria.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies have demonstrated that it can inhibit inflammatory pathways, potentially reducing conditions associated with chronic inflammation. The phenylsulfanyl group is believed to play a crucial role in mediating these effects through interaction with thiol-containing enzymes .

Anticancer Activity

This compound has shown promise in cancer research. It has been reported to inhibit cell proliferation in various cancer cell lines, including lung and breast cancer cells. The mechanism involves the modulation of signaling pathways associated with cell growth and survival, particularly through the inhibition of EGFR signaling .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The phenylsulfanyl moiety interacts with thiol-containing enzymes, inhibiting their activity and disrupting cellular processes.
  • Signal Transduction Modulation : The acetamide group may bind to receptors or enzymes involved in critical signaling pathways, thereby modulating their function and affecting cellular responses .

Case Studies

  • Antimicrobial Efficacy : In a study evaluating the antimicrobial properties of various compounds, this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating potent activity compared to standard antibiotics.
  • Cancer Cell Line Studies : In vitro tests on human lung cancer cells demonstrated that treatment with this compound resulted in a 50% reduction in cell viability at concentrations as low as 10 µM, showcasing its potential as an anticancer agent .

Comparative Analysis

A comparison with similar compounds reveals the unique properties of this compound:

Compound NameAntimicrobial ActivityAnti-inflammatory ActivityAnticancer Activity
This compoundHighModerateHigh
N-cyclohexyl-N-ethyl-2-phenylacetamideModerateLowModerate
N-cyclohexyl-N-methyl-2-(phenylsulfanyl)acetamideLowModerateLow

Properties

IUPAC Name

N-cyclohexyl-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NOS/c16-14(15-12-7-3-1-4-8-12)11-17-13-9-5-2-6-10-13/h2,5-6,9-10,12H,1,3-4,7-8,11H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOZQXKIDAGBIQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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